molecular formula C10H8FNO2 B8627790 Methyl a-cyano-2-fluorobenzeneacetate

Methyl a-cyano-2-fluorobenzeneacetate

Cat. No. B8627790
M. Wt: 193.17 g/mol
InChI Key: COCWEPQTOCLSSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl a-cyano-2-fluorobenzeneacetate is a useful research compound. Its molecular formula is C10H8FNO2 and its molecular weight is 193.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl a-cyano-2-fluorobenzeneacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl a-cyano-2-fluorobenzeneacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl a-cyano-2-fluorobenzeneacetate

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

methyl 2-cyano-2-(2-fluorophenyl)acetate

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)8(6-12)7-4-2-3-5-9(7)11/h2-5,8H,1H3

InChI Key

COCWEPQTOCLSSH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C#N)C1=CC=CC=C1F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium methoxide (51.84 g) was added to dry toluene (815 mL) in a 1 L reactor under a nitrogen atmosphere. The reaction mixture was heated to 75° C., and then a mixture of 2-fluorobenzeneacetonitrile (100 g) in dimethyl carbonate (131.64 g) was added at 70-74° C. over a period of 45 minutes. The reaction mixture was further maintained at this temperature (70-75° C.) for an additional 4.5 hours. The reaction mixture was then cooled to 25-30° C. and added to a mixture of HCl (110 g, 35.2 wt %) diluted with water (300 mL) at 10-15° C. using an addition funnel. The resulting layers were separated, and the aqueous layer was extracted with ethyl acetate (2×200 mL). The combined organic layers were washed with water (2×200 mL), dried over sodium sulfate, and concentrated under reduced pressure to provide the title compound as a brown oily liquid (138.8 g, 94.8% yield).
Quantity
51.84 g
Type
reactant
Reaction Step One
Quantity
815 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
131.64 g
Type
reactant
Reaction Step Two
Name
Quantity
110 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
94.8%

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